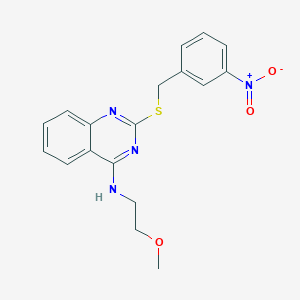
4-tert-butyl-N-(2-methyl-5-nitrophenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Properties of Polyamides
Research by Hsiao, Yang, and Chen (2000) focused on synthesizing polyamides using compounds derived from 4-tert-butylcatechol, related to 4-tert-butyl-N-(2-methyl-5-nitrophenyl)benzamide. These polyamides exhibit high thermal stability, solubility in polar solvents, and the ability to form transparent, flexible films, highlighting their potential in materials science (Hsiao, S., Yang, Chin‐Ping, & Chen, Shin-Hung, 2000).
Anticancer Activity in Metal Complexes
Mukhopadhyay et al. (2015) synthesized cyclometalated mononuclear complexes using Schiff base ligands, including compounds similar to 4-tert-butyl-N-(2-methyl-5-nitrophenyl)benzamide. These complexes showed promising DNA/Protein binding properties and potential anticancer activity, making them significant in medicinal chemistry (Mukhopadhyay, S. et al., 2015).
Applications in Organic Magnetic Materials
Fujita et al. (1996) explored the synthesis of compounds related to 4-tert-butyl-N-(2-methyl-5-nitrophenyl)benzamide and their application in organic magnetic materials. Their study on the antiferromagnetic exchange interaction in these compounds highlights their potential use in designing new magnetic materials (Fujita, Junpei et al., 1996).
Rhodium-Catalyzed Asymmetric Hydrogenation
Research by Imamoto et al. (2012) involved ligands with tert-butyl groups, pertinent to 4-tert-butyl-N-(2-methyl-5-nitrophenyl)benzamide, in rhodium-catalyzed asymmetric hydrogenation. This study is significant for asymmetric synthesis in organic chemistry, contributing to the synthesis of chiral pharmaceutical ingredients (Imamoto, T. et al., 2012).
Synthesis of Phthalocyanine Complexes
Vashurin et al. (2018) reported the synthesis of phthalonitriles and corresponding metal phthalocyaninates, incorporating structures similar to 4-tert-butyl-N-(2-methyl-5-nitrophenyl)benzamide. These compounds have applications in sensorics, smart materials, and molecular magnets, demonstrating their versatility in material science (Vashurin, A. et al., 2018).
Nucleophilic Substitutions in Organic Synthesis
Jasch, Höfling, and Heinrich (2012) investigated the use of tert-butyl phenylazocarboxylates, chemically related to 4-tert-butyl-N-(2-methyl-5-nitrophenyl)benzamide, in various nucleophilic substitutions and radical reactions. These findings are important for the development of new synthetic routes in organic chemistry (Jasch, Hannelore, Höfling, S. B., & Heinrich, M., 2012).
Genotoxicity Assessment
Chen et al. (2008) conducted a study assessing the genotoxicity of various compounds, including tert-butyl compounds. Although not directly involving 4-tert-butyl-N-(2-methyl-5-nitrophenyl)benzamide, this research provides insights into the biological effects of similar compounds (Chen, Colin S. et al., 2008).
Applications in Synthesis of Nitrosoamides and Coumarins
Yedage and Bhanage (2017) explored the use of tert-butyl nitrite in synthesizing N-nitrosoamides and benzocoumarins, showing the versatility of tert-butyl compounds in organic synthesis (Yedage, S. L. & Bhanage, B., 2017).
Intermediate in Benzimidazole Synthesis
Liu Ya-hu (2010) reported the synthesis of tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, an important intermediate in the synthesis of biologically active benzimidazole compounds. This showcases the role of tert-butyl derivatives in pharmaceutical synthesis (Liu Ya-hu, 2010).
Role in Hydrogen Bond-Based Organic Magnetic Materials
Ferrer et al. (2001) studied nitroxide radicals structurally related to 4-tert-butyl-N-(2-methyl-5-nitrophenyl)benzamide, examining their role in hydrogen bond-based organic magnetic materials. This research contributes to the understanding of magnetic interactions in organic systems (Ferrer, Jacqueline R. et al., 2001).
Eigenschaften
IUPAC Name |
4-tert-butyl-N-(2-methyl-5-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-12-5-10-15(20(22)23)11-16(12)19-17(21)13-6-8-14(9-7-13)18(2,3)4/h5-11H,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUCYXFLYVUTKGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(7-Nitro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-phenyl-methanone](/img/structure/B2963443.png)



![(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(3-fluoropyridin-4-yl)methanone](/img/structure/B2963448.png)


![2-(3-Bromophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B2963456.png)

![5-chloro-2-methoxy-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)benzamide](/img/structure/B2963459.png)
![7-Chloro-1-(3-methoxyphenyl)-6-methyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2963461.png)

![1-(2-hydroxyethyl)-2-imino-N-(4-methylbenzyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2963463.png)